Texanol

Catalog No.
S3704226
CAS No.
77-68-9
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Texanol

CAS Number

77-68-9

Product Name

Texanol

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3

InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

solubility

Solubility in water, g/100ml: 2

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

The exact mass of the compound Texanol is 216.17254462 g/mol and the complexity rating of the compound is 207. The solubility of this chemical has been described as Solubility in water, g/100ml: 2. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Texanol, or 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a high-boiling point ester alcohol established as a benchmark coalescing agent for water-based latex paints. Its primary function is to temporarily soften polymer particles, reducing the minimum film formation temperature (MFFT) to ensure a continuous, durable film upon drying. [REFS-1, REFS-2] Key procurement-relevant properties include its very low water solubility, slow evaporation rate, and excellent hydrolytic stability, which collectively ensure its efficiency and compatibility across a wide range of paint formulations and application conditions. [REFS-3, REFS-4]

Substituting Texanol based on coalescing function alone overlooks critical processability and application-specific factors. More water-soluble coalescents, such as certain glycol ethers, can partition into the aqueous phase and be absorbed by porous substrates along with water, reducing their effective concentration at the polymer interface and compromising film formation. [1] Furthermore, many alternative ester-based coalescents lack the hydrolytic stability of Texanol, making them susceptible to degradation in high-pH acrylic paint formulations, which can lead to reduced shelf-life and inconsistent performance. These factors make direct substitution a high-risk decision for achieving reproducible film quality and durability.

Superior Film Hardness Compared to Low-VOC Permanent Coalescents

In a comparative study of a 50 g/L VOC interior semi-gloss paint, the formulation using Texanol as the coalescent produced a harder film than formulations using equal loadings of modern, permanent (non-volatile) low-VOC coalescents. While the permanent coalescents Loxanol CA 5310 and Optifilm 400 showed lower pendulum hardness, the Texanol-based system retained greater film hardness after drying. [1]

Evidence DimensionFilm Hardness (Pendulum)
Target Compound DataHigher pendulum hardness (volatile system)
Comparator Or BaselineLoxanol CA 5310 & Optifilm 400 (permanent systems): Lower pendulum hardness
Quantified DifferenceQualitatively higher hardness; specific values depend on formulation.
Conditions50 g/L VOC interior, semi-gloss paint formulation with equal coalescent loadings on resin solids.

For applications requiring high durability and resistance to scratching or marking, retaining film hardness is a critical performance attribute that justifies selecting Texanol over permanent low-VOC alternatives.

Enhanced Formulation Stability due to Excellent Hydrolytic Resistance

Texanol exhibits excellent hydrolytic stability, a critical property for maintaining performance in high-pH paint systems, such as those based on acrylic emulsions. Its ester linkage is sterically hindered, protecting it from hydrolysis. This contrasts with less hindered esters which can degrade over time in alkaline conditions, leading to loss of coalescing efficiency and potential pH drift in the stored product. This stability ensures consistent performance from production to application.

Evidence DimensionHydrolytic Stability
Target Compound DataChemically stable in low-to-high pH latex paints.
Comparator Or BaselineLess sterically hindered ester coalescents: Susceptible to hydrolysis at high pH.
Quantified DifferenceNot applicable (qualitative chemical stability difference).
ConditionsHigh-pH (alkaline) aqueous paint formulations, typical of acrylic latex systems.

For manufacturers of acrylic paints, Texanol's hydrolytic stability ensures product shelf-life and performance consistency, preventing costly batch failures and customer complaints associated with coalescent degradation.

Maximized Coalescing Efficiency on Porous Substrates via Low Water Solubility

Texanol's effectiveness, particularly on porous surfaces like drywall or wood, is directly linked to its very low water solubility, reported at <0.1% w/w. This ensures it partitions preferentially into the latex polymer particles rather than the water phase. In contrast, more water-soluble coalescents like diethylene glycol monobutyl ether acetate (DB acetate, 6.5% solubility) can be drawn away from the latex particles and into the substrate as water is absorbed, reducing coalescing power and leading to poor film formation.

Evidence DimensionWater Solubility (20°C, wt%)
Target Compound Data<0.1%
Comparator Or BaselineDB acetate: 6.5%
Quantified Difference>65x lower water solubility than DB acetate.
ConditionsApplication of water-based latex paint to a porous substrate.

This ensures reliable and efficient film formation across various substrates, preventing issues like cracking or poor color development and reducing the need to over-formulate with excess coalescent, which impacts cost and VOC levels.

Superior Scrub Resistance Under Adverse Conditions Compared to Glycol Ether Coalescents

In a comparative test of high-gloss paints applied and dried under challenging low-temperature (4.5°C) and high-humidity (95% RH) conditions, the formulation with Texanol demonstrated significantly better scrub resistance. The Texanol-based paint withstood 805 scrub cycles before failure, a 41% improvement over a formulation using diethylene glycol monobutyrate (Eastman DB), which failed at 570 cycles. Another competitor, Dowanol DPnB, gelled at the low temperature and could not be tested. [1]

Evidence DimensionScrub Resistance (Cycles to failure)
Target Compound Data805 cycles
Comparator Or BaselineEastman DB: 570 cycles; Dowanol DPnB: Gelled, could not be tested.
Quantified Difference41% more scrub resistant than Eastman DB.
ConditionsHigh-gloss paint formulation (Rohm and Haas XG-74-4), dried 48 hours at 4.5°C / 95% RH, aged 6 weeks before testing.

For high-traffic interior paints or applications where performance in non-ideal temperature and humidity is required, Texanol provides a quantifiable durability advantage, leading to longer-lasting finishes.

High-Durability Architectural Coatings for High-Traffic Areas

The demonstrated superiority in scrub resistance and film hardness makes Texanol a primary choice for premium interior paints intended for hallways, kitchens, and commercial spaces where cleaning and abrasion are common. [1]

Formulations for Porous Substrates like Drywall and Wood

Texanol's extremely low water solubility ensures it remains with the polymer binder rather than being wicked into porous substrates. This makes it highly effective and cost-efficient for primers and paints applied to unsealed drywall, plaster, and wood.

Stable, High-pH Acrylic and Styrene-Acrylic Paint Formulations

Due to its excellent hydrolytic stability, Texanol is the coalescent of choice for acrylic and styrene-acrylic latex paints that are formulated at a high pH. This ensures long-term package stability and prevents coalescent degradation during storage.

Coatings Requiring Reliable Performance Across Variable Application Conditions

The robust performance in film formation and durability, even under low-temperature and high-humidity conditions where competitors falter or fail, makes Texanol suitable for applications where environmental control is not guaranteed. [1]

Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999)
Liquid
LIQUID.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.17254462 g/mol

Monoisotopic Mass

216.17254462 g/mol

Boiling Point

471 °F at 760 mm Hg (USCG, 1999)
255-260 °C

Flash Point

248 °F (USCG, 1999)
120 °C o.c.

Heavy Atom Count

15

Vapor Density

Relative vapor density (air = 1): 7.5

Density

0.95 at 68 °F (USCG, 1999)
Relative density (water = 1): 0.95

Melting Point

-50 °C

Vapor Pressure

Vapor pressure, Pa at 20 °C: 1.3

Wikipedia

2,2,4-trimethyl-1,3-pentanediol 1-isobutyrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Printing ink manufacturing
Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol: ACTIVE
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: ACTIVE

Dates

Last modified: 07-27-2023

Airborne molds and bacteria, microbial volatile organic compounds (MVOC), plasticizers and formaldehyde in dwellings in three North European cities in relation to sick building syndrome (SBS)

Bo Sahlberg, Maria Gunnbjörnsdottir, Argo Soon, Rain Jogi, Thorarinn Gislason, Gunilla Wieslander, Christer Janson, Dan Norback
PMID: 23280302   DOI: 10.1016/j.scitotenv.2012.10.114

Abstract

There are few studies on associations between airborne microbial exposure, formaldehyde, plasticizers in dwellings and the symptoms compatible with the sick building syndrome (SBS). As a follow-up of the European Community Respiratory Health Survey (ECRHS II), indoor measurements were performed in homes in three North European cities. The aim was to examine whether volatile organic compounds of possible microbial origin (MVOCs), and airborne levels of bacteria, molds, formaldehyde, and two plasticizers in dwellings were associated with the prevalence of SBS, and to study associations between MVOCs and reports on dampness and mold. The study included homes from three centers included in ECRHS II. A total of 159 adults (57% females) participated (19% from Reykjavik, 40% from Uppsala, and 41% from Tartu). A random sample and additional homes with a history of dampness were included. Exposure measurements were performed in the 159 homes of the participants. MVOCs were analyzed by GCMS with selective ion monitoring (SIM). Symptoms were reported in a standardized questionnaire. Associations were analyzed by multiple logistic regression. In total 30.8% reported any SBS (20% mucosal, 10% general, and 8% dermal symptoms) and 41% of the homes had a history of dampness and molds There were positive associations between any SBS and levels of 2-pentanol (P=0.002), 2-hexanone (P=0.0002), 2-pentylfuran (P=0.009), 1-octen-3-ol (P=0.002), formaldehyde (P=0.05), and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) (P=0.05). 1-octen-3-ol (P=0.009) and 3-methylfuran (P=0.002) were associated with mucosal symptoms. In dwellings with dampness and molds, the levels of total bacteria (P=0.02), total mold (P=0.04), viable mold (P=0.02), 3-methylfuran (P=0.008) and ethyl-isobutyrate (P=0.02) were higher. In conclusion, some MVOCs like 1-octen-3-ol, formaldehyde and the plasticizer Texanol, may be a risk factor for sick building syndrome. Moreover, concentrations of airborne molds, bacteria and some other MVOCs were slightly higher in homes with reported dampness and mold.


Ambient measurements of 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate in Southern California

Wendy S Goliff, Dennis R Fitz, Kathy Cocker, Kurt Bumiller, Charles Bufalino, Dylan Switzer
PMID: 22788106   DOI: 10.1080/10962247.2012.666223

Abstract

2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM) is a widely used solvent found in water-based coatings. Ambient measurements of TPM are reported here for the first time. Although this compound has been previously measured in indoor air, this study illustrates successful detection and quantification of TPM in ambient air at three locations in Southern California: Pico Rivera, Azusa, and Riverside. TPM was detected in every sample collected, with concentrations ranging from 0.7 to 49.5 parts per trillion (ppt). Collections took place during summer 2009, fall 2009, winter 2009/2010, and spring 2010, for 5-7 days during each season. The highest mean concentrations were observed during the summer months for each city, when coating activities are typically at their highest.


[Emission of volatile and semivolatile organic compounds from water-based akrylate paints]

Renata Wiglusz, Elzbieta Sitko
PMID: 18578351   DOI:

Abstract

Identification and testing of organic compounds emissions from water-based akrylate paints were conducted. TD-GC/MS system was applied for identification of compounds. Emission was monitored in an environmental chamber with controlled temperature, relative humidity, and air exchange. Quantitative analysis was measured by GC method. Emission of main volatile organic compounds (VOC) semivolatile organic compounds (SVOC) and total volatile organic compounds (TVOC) were defined in various periods of time, within 30 days after paints application. The main organic compounds indicated high level of an initial emission after 24 hours. Some of water-based akrylate paints may release small quantities of SVOC (texanol) even 30 days after their application. It was demonstrated that the first-order emission decay model well describes the emission course from water-based paints.


Sensory and analytical evaluations of paints with and without texanol

Michelle Gallagher, Pamela Dalton, Laura Sitvarin, George Preti
PMID: 18350903   DOI: 10.1021/es071555y

Abstract

Perception of odor can figure prominently in complaints about indoor air,yet identification of the responsible compound(s) is often difficult. For example, paint emissions contain a variety of odorous volatile organic compounds (VOCs) which maytrigger reports of irritation and upper respiratory health effects. Texanol ester alcohol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a paint coalescing agent, is frequently associated with the "persistent, characteristic odor" of water-based paint. To evaluate the sensory impact of Texanol, naive (unfamiliar with paint constituents) and experienced (familiar with paint constituents) subjects evaluated the odor properties of paints with and without Texanol. VOC emissions from neat paint and paint applied to gypsum wallboard were collected via solid-phase microextraction and analyzed by gas chromatography/ mass spectrometry and gas chromatography/olfactometry. Regardless of subjects' prior experience, aromatic hydrocarbons and oxygenated compounds, introduced from other paint additives and not Texanol, were most commonly associated with paint odor. However, quantitative sensory techniques demonstrated that addition of Texanol to paints led to an overall increase in the perceived intensity of the coating. The combined use of these techniques proved to be an effective methodology for analyzing the structure of paint volatiles and their sensory properties and holds promise for solving many odorous indoor air problems.


Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in foods packed in polystyrene and polypropylene cups

M Kempf, S Ramm, T Feuerbach, P Schreier
PMID: 19680930   DOI: 10.1080/02652030802562920

Abstract

After simultaneous distillation-extraction (SDE) of foods packed in polystyrene (n = 77) and polypropylene cups (n = 42) from 61 different suppliers, coupled capillary gas chromatography-mass spectrometric (HRGC-MS) analyses indicated the presence of diastereomers of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB; Texanol), a known coalescent of paints and printing inks. The contaminant was found in 55 and 50% of the polystyrene and polypropylene packed samples, respectively. Amounts ranged 1.2-64.5 microg kg(-1) in polystyrene cups (average 25.1 microg kg(-1)) and 0.9-45.7 microg kg(-1) in polypropylene cups (average 10.8 microg kg(-1)). The origin of Texanol in the printed plastic cups was demonstrated by separate HRGC-MS analysis, showing amounts in the higher microg kg(-1) range. In addition, the presence of two pairs of enantiomers, both found to be racemic by enantioselective multi-dimensional gas chromatography-mass spectrometry (enantio-MDGC-MS), excluded it being of natural origin. The detection limit of overall procedure (DLOP) and the reliable quantification limit (RQL) were 0.2 and 0.9 microg kg(-1), respectively. As the diester, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), is on the EU list of regulated substances (restricted to single-use gloves only) with a migration limit of 5 mg kg(-1) in food and is metabolised rapidly by hydrolysis, the observed migration of the monoester Texanol at the microg kg(-1) level poses no risk of adverse effects.


Explore Compound Types